molecular formula C17H20O3S B8147180 4-Phenylbutyl 4-methylbenzenesulfonate

4-Phenylbutyl 4-methylbenzenesulfonate

Cat. No.: B8147180
M. Wt: 304.4 g/mol
InChI Key: BTBFNOYVZDSVPX-UHFFFAOYSA-N
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Description

4-Phenylbutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H20O3S. It is a sulfonate ester derived from 4-phenylbutanol and 4-methylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbutyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-phenylbutanol with 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to room temperature (25°C) to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products .

Common Reagents and Conditions:

Major Products Formed:

    Substitution with Amines: Formation of 4-phenylbutyl amines.

    Substitution with Alcohols: Formation of 4-phenylbutyl ethers.

    Reduction: Formation of 4-phenylbutanol.

Scientific Research Applications

4-Phenylbutyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylbutyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate ester group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the release of the sulfonate group .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a phenylbutyl group and a methylbenzenesulfonate group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in organic synthesis and material science applications .

Properties

IUPAC Name

4-phenylbutyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-15-10-12-17(13-11-15)21(18,19)20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFNOYVZDSVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An objective product was prepared in the same manner as in Example 2 except that 2-(2-decylindan-5-yl)pyrimidine-5-ol was changed to 4-{2-(4-hexylphenyl)thiazole-5-yl}phenol and 3-phenylpropyl p-toluenesulfonate was changed to 4-phenylbutyl p-toluenesulfonate (Yield: 71.1%).
Name
2-(2-decylindan-5-yl)pyrimidine-5-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-{2-(4-hexylphenyl)thiazole-5-yl}phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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